molecular formula C20H21N3O2 B5835603 N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5835603
M. Wt: 335.4 g/mol
InChI Key: VYCPPUBBIVJFRK-UHFFFAOYSA-N
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Description

N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as EPOB or Compound 8, is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. EPOB belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide exerts its biological effects by modulating the activity of various signaling pathways. It has been shown to inhibit the activity of IKKβ, a kinase that plays a critical role in the activation of NF-κB. Inhibition of IKKβ activity by this compound leads to the suppression of NF-κB activation and subsequent reduction in inflammation. This compound has also been shown to inhibit the activity of JAK2/STAT3 signaling pathway, which plays a critical role in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a critical role in the pathogenesis of various disease conditions. This compound has been shown to possess neuroprotective properties by reducing the levels of oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound has been shown to possess high stability and can be stored for long periods without significant degradation. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. This compound also has poor membrane permeability, which can limit its ability to cross the blood-brain barrier.

Future Directions

There are several future directions for research on N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential of this compound as a therapeutic agent in various disease conditions such as cancer, neurodegenerative diseases, and autoimmune diseases. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of this compound and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of N-ethyl-2,5-dimethylbenzamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield this compound.

Scientific Research Applications

N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune response. Inhibition of NF-κB activation by this compound has been shown to reduce inflammation in various disease conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.

Properties

IUPAC Name

N-ethyl-2,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-23(20(24)17-12-14(2)10-11-15(17)3)13-18-21-19(22-25-18)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPPUBBIVJFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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